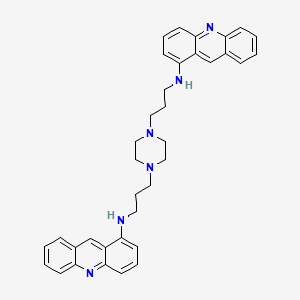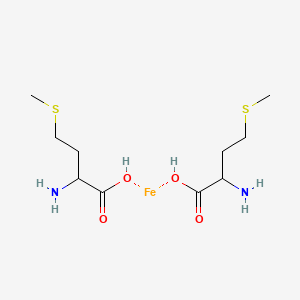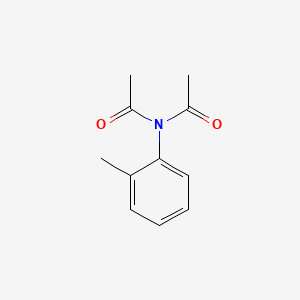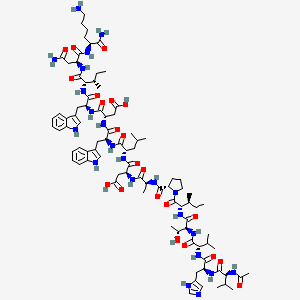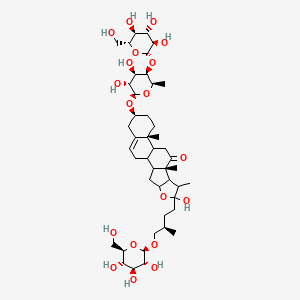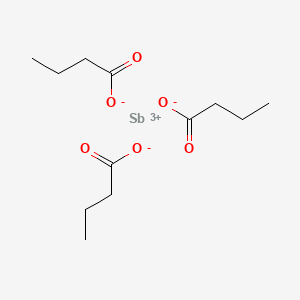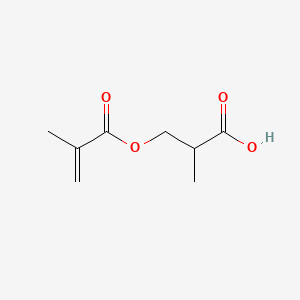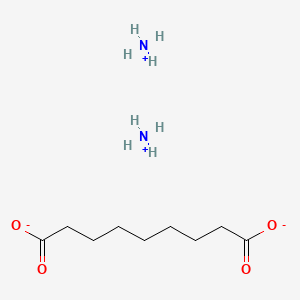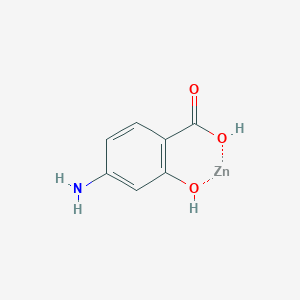
(4-Amino-2-hydroxybenzoato-O1,O2)zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-amino-2-hydroxybenzoato-O1,O2]zinc is a coordination compound that involves zinc ions coordinated with 4-amino-2-hydroxybenzoate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-amino-2-hydroxybenzoato-O1,O2]zinc typically involves the reaction of zinc salts with 4-amino-2-hydroxybenzoic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the coordination complex .
Industrial Production Methods
Industrial production methods for [4-amino-2-hydroxybenzoato-O1,O2]zinc are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade zinc salts and 4-amino-2-hydroxybenzoic acid, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[4-amino-2-hydroxybenzoato-O1,O2]zinc can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can convert the zinc ion to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the 4-amino-2-hydroxybenzoate ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of zinc, while substitution reactions can produce new coordination complexes with different ligands .
Scientific Research Applications
[4-amino-2-hydroxybenzoato-O1,O2]zinc has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and metal ion transport.
Medicine: Explored for its potential therapeutic applications, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of [4-amino-2-hydroxybenzoato-O1,O2]zinc involves its interaction with molecular targets, such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can affect cellular pathways by modulating metal ion concentrations and transport .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [4-amino-2-hydroxybenzoato-O1,O2]zinc include other zinc coordination complexes with different ligands, such as:
- [4-amino-2-hydroxybenzoato-O1,O2]copper
- [4-amino-2-hydroxybenzoato-O1,O2]iron
- [4-amino-2-hydroxybenzoato-O1,O2]nickel .
Uniqueness
What sets [4-amino-2-hydroxybenzoato-O1,O2]zinc apart from similar compounds is its specific coordination environment and the unique properties imparted by the 4-amino-2-hydroxybenzoate ligands. These properties make it particularly suitable for applications requiring specific reactivity and stability .
Properties
CAS No. |
94022-09-0 |
|---|---|
Molecular Formula |
C7H7NO3Zn |
Molecular Weight |
218.5 g/mol |
IUPAC Name |
4-amino-2-hydroxybenzoic acid;zinc |
InChI |
InChI=1S/C7H7NO3.Zn/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11); |
InChI Key |
WAAJPAFUNJUSKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



